7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13-18(15-10-6-3-7-11-15)19-21-16(14-8-4-2-5-9-14)12-17(22-20)24(19)23-13/h2-12,22H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJLPLBZGJGBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method starts with the appropriate methyl ketone, which undergoes a series of reactions including condensation with hydrazine hydrate, cyclization, and subsequent functional group modifications . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
Antitubercular Activity
One of the most significant applications of pyrazolo[1,5-a]pyrimidine derivatives, including 7-hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine, is their potential as antitubercular agents. Studies have shown that compounds within this scaffold can exhibit promising activity against Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis (TB) infections.
Case Study: Structure–Activity Relationships (SAR)
In a recent study, a focused library of pyrazolo[1,5-a]pyrimidine analogues was synthesized and evaluated for their antitubercular properties. The research identified key structural features that enhance activity against Mtb while maintaining low cytotoxicity levels. Notably, certain analogues demonstrated effective inhibition of Mtb in macrophage models, indicating their potential as novel therapeutic agents against drug-resistant TB strains .
Antibacterial Properties
Beyond antitubercular applications, this compound derivatives have also shown antibacterial activity. Research has indicated that these compounds can inhibit the growth of various bacterial strains.
Synthesis and Biological Evaluation
The synthesis of novel derivatives such as (E)-3-{2-(2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones has been achieved through condensation reactions involving hydrazino-pyrazolopyrimidine and isatin derivatives. These new compounds underwent biological evaluation and displayed notable antibacterial activities against different pathogens .
Structure–Activity Relationship Studies
SAR studies are essential for optimizing the pharmacological properties of these compounds. By modifying specific functional groups on the pyrazolo[1,5-a]pyrimidine structure, researchers can enhance efficacy and reduce toxicity.
| Compound | Activity | Key Modifications |
|---|---|---|
| Compound 1 | Antitubercular | Hydroxyl group addition |
| Compound 2 | Antibacterial | Methyl substitution on pyrimidine |
| Compound 3 | Antifungal | Halogenation on phenyl rings |
Mechanism of Action
The mechanism of action of 7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Substituent Position and Activity
- Position 7: The hydrazinyl group in the target compound enhances solubility and hydrogen bonding compared to amino or piperazine groups in analogs . For example, 7-amino derivatives (e.g., 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) show moderate A2a receptor affinity, while hydrazinyl derivatives may offer stronger interactions with kinases like Pim-1 .
- Position 5: Substitutions here (e.g., methyl, phenyl) correlate with improved cytotoxicity. For instance, 3,5-diphenyl derivatives exhibit 10-fold higher anticancer activity than monosubstituted analogs .
- Position 3 : Aromatic groups (e.g., phenyl, chlorophenyl) enhance π-π stacking with biological targets, as seen in 3-(4-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, which shows potent activity against colon cancer cells (HCT116) .
Biological Activity
7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is , with a molecular weight of approximately 285.34 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. A study synthesized a series of new derivatives and evaluated their activity against various bacterial strains. Notably, compounds with hydrazinyl substitutions showed enhanced efficacy against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae .
Antitumor Activity
In vitro assays have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. Research highlighted its potential in inducing apoptosis in human prostate cancer (DU 145) and colon cancer (CaCO-2) cells. The compound's mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of various enzymes linked to disease processes. For instance, it has shown effectiveness against PASK (a protein kinase), which plays a role in metabolic regulation. This inhibition could potentially lead to therapeutic strategies for conditions such as diabetes and obesity .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Preparation of the Pyrazole Core : Starting from commercially available precursors like 5-amino-pyrazole derivatives.
- Hydrazine Substitution : Introducing the hydrazinyl group through condensation reactions.
- Phenyl Substitution : Utilizing aryl halides in nucleophilic substitution reactions to achieve diphenyl substitution.
A notable synthesis route reported high yields under microwave irradiation conditions, showcasing the efficiency of modern synthetic techniques in producing these biologically active compounds .
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Case Study 1 : A study on the antitumor effects demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of prostate cancer.
- Case Study 2 : In antimicrobial assays, derivatives were tested against multi-drug resistant strains, showing promising results that support further development into clinical applications.
Q & A
Basic: What synthetic methodologies are most effective for preparing 7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with pyrimidine precursors. A common route includes:
Core formation : Reacting 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine core .
Hydrazine functionalization : Substituting the 7-position with hydrazine via nucleophilic displacement under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate eluent) followed by recrystallization (e.g., cyclohexane) to achieve >95% purity .
Key considerations : Monitor reaction progress via TLC/HPLC and optimize catalyst choice (e.g., KHSO₄ for regioselectivity) .
Advanced: How can regioselectivity challenges during synthesis be systematically addressed?
Answer:
Regioselectivity in pyrazolo[1,5-a]pyrimidine derivatives is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., nitro, cyano) at the 3-position direct hydrazine substitution to the 7-position .
- Catalysts : Acidic conditions (e.g., KHSO₄) favor formation of the 3,7-substituted isomer over 5,7-substituted analogs .
- Reaction temperature : Lower temperatures (60°C) reduce side reactions and improve yield of the desired regioisomer .
Validation : Confirm regiochemistry via X-ray crystallography or NOESY NMR .
Basic: What spectroscopic and computational tools are critical for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydrazinyl protons at δ 4.5–5.0 ppm) .
- Mass spectrometry : HRMS (ESI) for molecular formula validation (e.g., [M+H]⁺ calculated vs. observed) .
- X-ray crystallography : Resolve ambiguity in regiochemistry and confirm planar geometry of the pyrazolo-pyrimidine core .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Advanced: What strategies optimize yield in multi-step syntheses of this compound?
Answer:
- Flow chemistry : Continuous flow reactors improve efficiency and reduce side-product formation in condensation steps .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to protect hydrazine during core formation, then deprotect under acidic conditions .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Data-driven example : Replacing ethanol with DMF increased final yield from 62% to 78% in analogous pyrazolo-pyrimidine syntheses .
Basic: What in vitro assays are recommended for preliminary biological screening?
Answer:
- Kinase inhibition : Use ADP-Glo™ kinase assays (e.g., against CDK2 or EGFR) at 10 µM concentration .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
-
Core modifications :
Substituent Effect Reference 2-Methyl Enhances metabolic stability 3,5-Diphenyl Improves target binding affinity (π-π stacking) 7-Hydrazinyl Enables covalent binding to catalytic lysines -
Functional group swaps : Replace hydrazine with acylhydrazide to modulate solubility without losing activity .
-
3D-QSAR : Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or HMG-CoA reductase .
Basic: How are stability and solubility profiles assessed for this compound?
Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO; logP calculation via HPLC .
- Stability :
- Thermal : TGA/DSC to determine decomposition temperature.
- Hydrolytic : Incubate in buffer solutions (pH 1–10) and monitor degradation via LC-MS .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
Advanced: What mechanistic studies resolve contradictions in reported biological data?
Answer:
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct binding to purported targets (e.g., kinases) .
- Off-target profiling : Screen against a panel of 50+ receptors (e.g., CEREP panel) to identify polypharmacology .
- Metabolite identification : LC-MS/MS to detect reactive metabolites that may cause false-positive results in cytotoxicity assays .
Case study : Discrepancies in antitumor activity (IC₅₀ = 2 µM vs. 20 µM) were resolved by identifying batch-dependent impurity levels .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADME prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 interactions .
- Toxicity : ProTox-II for hepatotoxicity and mutagenicity alerts .
- Docking : AutoDock or Glide for binding mode hypotheses (e.g., with benzodiazepine receptors) .
Advanced: How can synthetic byproducts be minimized during scale-up?
Answer:
- Process analytical technology (PAT) : Inline FTIR monitors intermediates to control reaction endpoints .
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
- Crystallization engineering : Use anti-solvent addition (e.g., water) to enhance purity during recrystallization .
Example : Scaling from 1 g to 100 g reduced byproducts from 15% to 3% via PAT-controlled temperature gradients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
